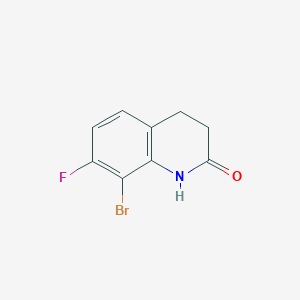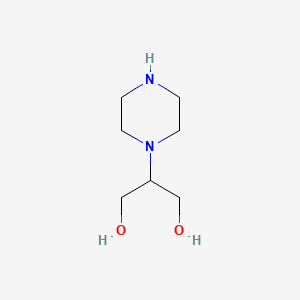
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common route might include the bromination and fluorination of a quinolinone precursor under controlled conditions. Specific reagents and catalysts, such as bromine and fluorine sources, are used to introduce the bromo and fluoro groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the bromo or fluoro groups.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone N-oxides, while substitution could produce various substituted quinolinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the bromo group, which might affect its biological activity.
8-Bromo-3,4-dihydroquinolin-2(1H)-one: Lacks the fluoro group, potentially altering its reactivity and applications.
Quinolin-2(1H)-one: The parent compound without any substitutions, serving as a basis for comparison.
Uniqueness
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. These substitutions might enhance its potential as a drug candidate or its utility in various chemical reactions.
特性
分子式 |
C9H7BrFNO |
|---|---|
分子量 |
244.06 g/mol |
IUPAC名 |
8-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1,3H,2,4H2,(H,12,13) |
InChIキー |
DIFKPCPCAYTLLY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=CC(=C2Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)










